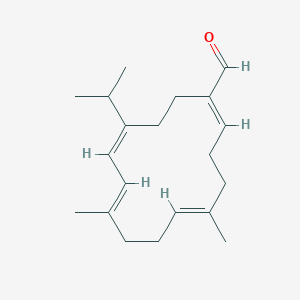
Neocrotocembranal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neocrotocembranal is a natural product found in Chrozophora oblongifolia with data available.
Scientific Research Applications
Neocrotocembranal's Role in Medical Research
Neocrotocembranal, a compound isolated from Croton oblongifolius, has been studied for its potential medical applications. In 1999, research by Roengsumran et al. identified its capability to inhibit platelet aggregation induced by thrombin, with an IC50 value of 47.21 microg/mL. This property suggests potential applications in treating conditions related to blood clotting. Additionally, neocrotocembranal exhibited cytotoxicity against P-388 cells in vitro, with an IC(50) value of 6.48 microg/mL, indicating potential as an anti-cancer agent (Roengsumran et al., 1999).
Neocrotocembranal Derivatives in Cancer Research
A related study on Croton laevigatus in 2010 by Zou et al. identified neocrotocembraneic acid, a derivative of neocrotocembranal. This compound demonstrated modest cytotoxicity against HeLa cells, a type of human cervical cancer cell, with an IC(50) value of 38.4 microM. Such findings suggest the potential use of neocrotocembranal and its derivatives in developing anti-cancer therapies (Zou et al., 2010).
properties
Product Name |
Neocrotocembranal |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(1E,5E,9E,11E)-5,9-dimethyl-12-propan-2-ylcyclotetradeca-1,5,9,11-tetraene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-16(2)20-13-11-18(4)8-5-7-17(3)9-6-10-19(15-21)12-14-20/h7,10-11,13,15-16H,5-6,8-9,12,14H2,1-4H3/b17-7+,18-11+,19-10+,20-13+ |
InChI Key |
SQMACIRXDFOOLF-SKTYWBPTSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C=C(\CC/C(=C\CC1)/C=O)/C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CC=C(CCC(=CCC1)C=O)C(C)C)C |
synonyms |
neocrotocembranal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)

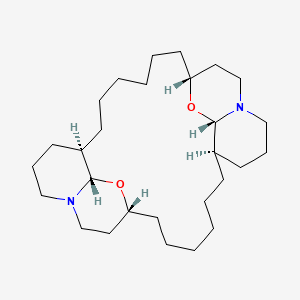
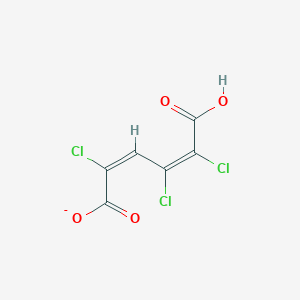

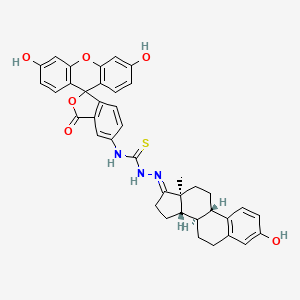
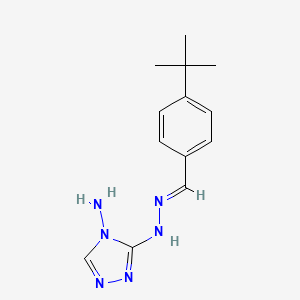
![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)

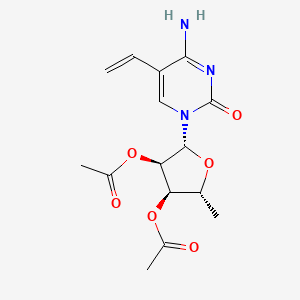

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)